Isopropyl 4-(4-aminophenyl)butyrate hydrochloride

Salt selection Solid-state chemistry Analytical reference standards

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride (CAS 94094-47-0; molecular formula C₁₃H₂₀ClNO₂; MW 257.76 g/mol) is the hydrochloride salt of the isopropyl ester of 4-(4-aminophenyl)butyric acid. The compound possesses a measured LogP of 2.44, two hydrogen bond donors, and a topological polar surface area of 52.3 Ų.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 94094-47-0
Cat. No. B12706523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 4-(4-aminophenyl)butyrate hydrochloride
CAS94094-47-0
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-10(2)16-13(15)5-3-4-11-6-8-12(14)9-7-11;/h6-10H,3-5,14H2,1-2H3;1H
InChIKeyGESOPNCBJZFTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 4-(4-aminophenyl)butyrate hydrochloride (CAS 94094-47-0): Chemical Identity, Physicochemical Profile, and Primary Industrial Role


Isopropyl 4-(4-aminophenyl)butyrate hydrochloride (CAS 94094-47-0; molecular formula C₁₃H₂₀ClNO₂; MW 257.76 g/mol) is the hydrochloride salt of the isopropyl ester of 4-(4-aminophenyl)butyric acid [1]. The compound possesses a measured LogP of 2.44, two hydrogen bond donors, and a topological polar surface area of 52.3 Ų [1]. Its primary industrial identity is as Chlorambucil Impurity 1—a dechlorinated ester impurity and synthetic intermediate recognized in pharmacopoeial contexts for the alkylating agent chlorambucil [2]. It is supplied as a fully characterized reference standard with Certificates of Analysis supporting Abbreviated New Drug Application (ANDA) submissions, analytical method development, and quality control workflows [2].

Why In-Class Substitution of Isopropyl 4-(4-aminophenyl)butyrate hydrochloride (CAS 94094-47-0) Introduces Irreducible Analytical and Regulatory Risk


Isopropyl 4-(4-aminophenyl)butyrate hydrochloride occupies a narrow, non-interchangeable position among structurally related 4-(4-aminophenyl)butyrate derivatives. The hydrochloride salt form (MW 257.76 g/mol, 2 H-bond donors) is physicochemically distinct from its free base counterpart (CAS 94086-77-8; MW 221.30 g/mol, 1 H-bond donor), with different solubility, hygroscopicity, and ionization profiles that directly affect weighing accuracy, solution preparation, and chromatographic retention . It differs fundamentally from the parent carboxylic acid 4-(4-aminophenyl)butyric acid (CAS 15118-60-2; MW 179.22 g/mol) in LogP (2.44 vs. substantially lower for the acid), rendering the two non-interchangeable in reverse-phase HPLC methods and liquid-liquid extraction protocols [1]. Critically, it is not interchangeable with Chlorambucil Isopropyl Ester (CAS 77063-20-8; C₁₇H₂₅Cl₂NO₂; MW 346.3 g/mol), which bears the intact bis(2-chloroethyl)amino pharmacophore and possesses documented alkylating activity, whereas the target compound is a dechlorinated species lacking this warhead [2]. For ANDA and DMF submissions, regulatory guidance requires the use of the exact impurity reference standard specified in the pharmacopoeial monograph; generic substitution with a non-identical ester or salt form invalidates method qualification [3].

Quantitative Differentiation Evidence for Isopropyl 4-(4-aminophenyl)butyrate hydrochloride (CAS 94094-47-0) Against Closest Analogs


Hydrochloride Salt vs. Free Base: Physicochemical and Handling Differentiation

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride (CAS 94094-47-0) differs from its free base analog (CAS 94086-77-8) in molecular weight (257.76 vs. 221.30 g/mol), hydrogen bond donor count (2 vs. 1), and formal charge state, reflecting the presence of one equivalent of HCl . This salt formation converts the primary aromatic amine into its protonated ammonium form, altering aqueous solubility, solid-state stability, and ionization-dependent chromatographic retention. For applications requiring precise stoichiometric calculations—such as preparation of calibration standards for impurity quantification—the 16.5% mass difference between the salt and free base forms must be mathematically corrected; failure to account for this leads to systematic quantitative error in HPLC and LC-MS methods .

Salt selection Solid-state chemistry Analytical reference standards

LogP-Driven Chromatographic Differentiation from the Parent Carboxylic Acid

The target compound exhibits a measured LogP of 2.44, as determined by SIELC's proprietary algorithm and consistent with its isopropyl ester structure [1]. In contrast, the parent molecule 4-(4-aminophenyl)butyric acid (CAS 15118-60-2), the free carboxylic acid and primary hydrolytic degradation product of chlorambucil, is substantially more polar due to the ionizable carboxyl group (pKa ~4.8 for analogous arylbutyric acids) . This LogP differential translates into markedly different retention behavior on reversed-phase HPLC columns: the isopropyl ester elutes significantly later than the acid under identical mobile phase conditions (acetonitrile/water/phosphoric acid), enabling baseline-resolved separation on Newcrom R1 columns [1]. In the context of chlorambucil impurity profiling, where the carboxylic acid degradation product and the isopropyl ester impurity must be simultaneously quantified, the LogP gap ensures the two species do not co-elute, a prerequisite for method specificity per ICH Q3A guidelines [1][2].

Reversed-phase HPLC LogP Impurity profiling

Structural and Functional Non-Equivalence with Chlorambucil Isopropyl Ester Prodrug

A critical procurement error risk arises from the nominal similarity between Isopropyl 4-(4-aminophenyl)butyrate hydrochloride (CAS 94094-47-0; C₁₃H₂₀ClNO₂; MW 257.76) and Chlorambucil Isopropyl Ester (CAS 77063-20-8; C₁₇H₂₅Cl₂NO₂; MW 346.3) . The chlorambucil isopropyl ester retains the bis(2-chloroethyl)amino nitrogen mustard warhead essential for DNA alkylation and has demonstrated 57.0% intrinsic alkylating activity relative to equimolar chlorambucil in the 4-(p-nitrobenzyl)pyridine (NBP) alkylating assay, as reported by Genka et al. (1993) [1]. In contrast, the target compound possesses a simple primary aromatic amine (4-aminophenyl) and lacks the chloroethyl groups required for alkylating activity. Furthermore, Genka et al. demonstrated that chlorambucil-isopropyl ester is hydrolyzed within 30 seconds in rat blood and liver homogenates at 37°C to regenerate chlorambucil, whereas the target compound would hydrolyze to the non-alkylating 4-(4-aminophenyl)butyric acid [1]. These two compounds are thus functionally orthogonal: one is a pharmacologically active prodrug; the other is a pharmacologically inert impurity/precursor.

Structural verification Alkylating activity Prodrug vs. impurity

Regulatory Reference Standard Designation and ANDA-Specific Traceability

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride is formally designated as Chlorambucil Impurity 1 by multiple reference standard suppliers and is supplied with detailed characterization data compliant with regulatory guidelines, including IR, Mass, HPLC purity, NMR, and TGA reports [1][2]. Unlike generic research-grade esters of 4-(4-aminophenyl)butyric acid, this compound is manufactured under controlled conditions to deliver consistent purity suitable for ANDA and DMF submissions, with Certificates of Analysis providing traceability to pharmacopoeial standards (USP or EP) [1]. The compound's EINECS number (302-148-4) and HS code (382290) further distinguish it as a certified reference material rather than a bulk synthetic intermediate, which carries different regulatory and customs classifications . In comparative terms, procurement of a non-certified analog (such as the free base from a non-GMP source) lacks the documentation chain required by ICH Q3A for impurity identification and quantification thresholds [3].

Reference standard ANDA submission Pharmacopoeial compliance

Isopropyl Ester Hydrolysis Kinetics: Class-Level Inference from Chlorambucil Ester Series

Although direct hydrolysis rate data for the target compound per se have not been published, class-level inference can be drawn from the comprehensive chlorambucil ester hydrolysis study by Genka et al. (1993), which demonstrated that chlorambucil-isopropyl ester—sharing the identical isopropyl ester linkage on the same 4-phenylbutyrate scaffold—undergoes complete hydrolysis within 30 seconds in fresh rat blood and liver homogenates at 37°C [1]. This contrasts sharply with chlorambucil-tertiary butyl ester, which exhibited half-lives of approximately 7 hours in blood and 2 hours in liver due to steric hindrance around the ester carbonyl [1]. The target compound, bearing an identical isopropyl ester and differing only in the para-substituent on the phenyl ring (NH₂ vs. N(CH₂CH₂Cl)₂), is predicted to display similarly rapid esterase-mediated hydrolysis to 4-(4-aminophenyl)butyric acid, making it unsuitable for applications requiring prolonged ester stability in biological matrices but ideal as a rapidly cleared impurity marker [1]. Note: This evidence is class-level inference and should be verified experimentally for the specific compound.

Ester hydrolysis Plasma stability Prodrug metabolism

Validated Procurement Scenarios for Isopropyl 4-(4-aminophenyl)butyrate hydrochloride (CAS 94094-47-0) Based on Quantitative Evidence


Chlorambucil ANDA Impurity Profiling: Quantitative Reference Standard for HPLC Method Validation

This compound serves as the certified Chlorambucil Impurity 1 reference standard for ANDA submissions, providing the exact molecular identity (C₁₃H₂₀ClNO₂, MW 257.76, LogP 2.44) required for HPLC system suitability testing and impurity quantification per ICH Q3A guidelines [1]. Its LogP of 2.44 ensures baseline chromatographic separation from the more polar 4-(4-aminophenyl)butyric acid degradation product on reversed-phase columns with acetonitrile/water/phosphoric acid mobile phases, as demonstrated on Newcrom R1 stationary phases [1]. The 16.5% mass difference from the free base form necessitates use of the HCl salt for accurate gravimetric preparation of stock standards; use of the free base without correction introduces systematic quantitative bias across all calibration levels .

Forced Degradation and Stability-Indicating Assay Development for Chlorambucil Drug Product

In forced degradation studies of chlorambucil formulations, the target compound represents a specific degradant pathway (dechlorination with ester retention) that must be distinguished from the hydrolytic pathway generating 4-(4-aminophenyl)butyric acid (CAS 15118-60-2) [1]. The LogP gap between these two degradation products (ΔLogP > 1.4) provides the chromatographic orthogonality needed for a stability-indicating method capable of resolving and quantifying both species simultaneously, as required by ICH Q1A(R2) stability testing guidelines [1][2]. The rapid hydrolysis of the isopropyl ester in aqueous media (class-level inference: t₁/₂ ≤ 30 s in biological matrices at 37°C) further necessitates strict temperature control and sample preparation protocols during method development to prevent artefactual interconversion between ester and acid forms [3].

Synthetic Intermediate for Chlorambucil-Derived Research Compounds Requiring Defined Ester Stoichiometry

As the hydrochloride salt of the isopropyl ester of 4-(4-aminophenyl)butyric acid, this compound provides a well-defined, crystalline starting material for synthetic derivatization—particularly for re-introduction of the bis(2-hydroxyethyl)amino or bis(2-chloroethyl)amino groups via reaction with ethylene oxide or chloroethylation, respectively [1]. The salt form ensures accurate stoichiometric control (MW 257.76 g/mol, exactly 1:1 amine:HCl) during the subsequent alkylation step, which is sensitive to the protonation state of the aniline nitrogen. In contrast, the free base (CAS 94086-77-8) may contain variable amounts of residual solvent or partial carbonate formation from atmospheric CO₂ exposure, introducing uncertainty in reaction stoichiometry .

Mass Spectrometry Method Development: System Suitability Standard for Chlorambucil-Related Impurity Screening

The compound's molecular ion at m/z 222.1 ([M+H]⁺ for the free base cation, C₁₃H₂₀NO₂⁺) and characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio from the chloride counterion) provide distinct MS features for tuning and calibration of LC-MS methods targeting chlorambucil impurity panels [1]. The absence of the second chlorine atom differentiates it unambiguously from Chlorambucil Isopropyl Ester (m/z 346.1, two chlorine atoms with characteristic M:M+2:M+4 isotopic pattern), preventing false identification in full-scan or SIM acquisition modes . Its rapid hydrolysis in plasma (class-level inference: ≤30 s) makes it an effective probe for assessing esterase activity in the LC-MS sample preparation workflow: appearance of the m/z 180.1 peak (4-(4-aminophenyl)butyric acid) indicates inadequate esterase quenching [2].

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